Asterredione

Beschreibung

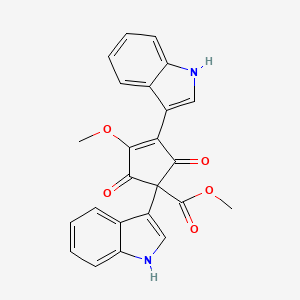

Asterredione is a cytotoxic secondary metabolite first isolated from the filamentous fungus Aspergillus terreus . Structurally, it belongs to the cyclopentenedione (CPD) family, characterized by a 2,5-diarylcyclopenteneone core fused with an indole alkaloid moiety . Its molecular formula is C₂₄H₁₈N₂O₅ (molecular weight: 414.417 g/mol), distinguishing it from simpler CPDs due to its complex nitrogen-containing framework .

This compound exhibits notable cytotoxicity against cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS), with IC₅₀ values ranging from 17–25 µM after 48-hour exposure . Its biosynthesis in A. terreus is hypothesized to involve condensation of 3-(3,4-dihydroxyphenyl)-2-hydroxyacrylic acid units, though the exact pathway remains speculative . The compound’s total synthesis was achieved in five linear steps with a 21.5% yield, utilizing a Darzens/ring-expansion strategy to construct its quaternary carbon center .

Eigenschaften

Molekularformel |

C24H18N2O5 |

|---|---|

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3 |

InChI-Schlüssel |

XMAWYJWBFIGONN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54 |

Synonyme |

asterredione |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Cyclopentenediones (CPDs)

Asterredione shares structural homology with other CPDs but differs in biological activity and substitution patterns (Table 1).

Table 1: Key Cyclopentenediones and Their Properties

Structural and Functional Insights:

- Coruscanones: Unlike this compound, coruscanones lack the indole moiety and exhibit stronger antifungal activity (e.g., against Candida albicans) .

- Lucidone/Linderone : Plant-derived CPDs with anti-inflammatory and antibacterial effects, but their mechanisms differ due to simpler structures lacking aromatic substitutions .

Secondary Metabolites from Aspergillus terreus

This compound coexists with other metabolites in A. terreus, but its structure and activity diverge significantly (Table 2).

Table 2: Comparative Analysis of A. terreus Metabolites

Key Differences:

- Terretonins/Terrecyclic Acids: These terpenoids lack the CPD core and instead target microbial pathogens and inflammation .

- Asterriquinones: Though nitrogen-containing like this compound, their quinoid structure confers anti-HIV activity rather than cytotoxicity .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Asterredione?

To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C for functional group analysis), X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate results with reference standards and computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration protocols .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use a tiered approach:

- Pilot screening : Test solvents (e.g., methanol, ethyl acetate) for polarity-dependent solubility.

- Fractionation : Apply column chromatography with silica gel or Sephadex LH-20, monitoring purity via thin-layer chromatography (TLC).

- Scale-up : Refine conditions using response surface methodology (RSM) to maximize yield while minimizing degradation. Include controls for enzymatic activity (e.g., lyophilization to inhibit hydrolases) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays:

- Antimicrobial : Broth microdilution (CLSI guidelines) with ATCC strains.

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculation.

- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2, α-glucosidase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Research Questions

Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?

Adopt a multi-modal framework:

- Comparative assays : Replicate prior studies under standardized conditions (e.g., cell line provenance, serum concentration).

- Omics integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.

- Kinetic analysis : Resolve temporal effects via time-lapsed microscopy or stopped-flow spectrometry. Publish raw datasets and statistical code to enable meta-analyses .

Q. What strategies are effective in distinguishing this compound’s direct targets from off-target interactions?

Implement orthogonal validation:

- Chemical proteomics : Use photoaffinity labeling with this compound-derived probes to capture binding partners.

- CRISPR-Cas9 knockouts : Silence putative targets and assess bioactivity loss.

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and stoichiometry. Cross-reference findings with databases like ChEMBL or BindingDB to rule out promiscuity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Develop a quality-by-design (QbD) approach:

- Critical quality attributes (CQAs) : Define purity (>98% by HPLC), stereochemical integrity (specific optical rotation).

- Process parameters : Monitor reaction temperature, catalyst load, and pH via process analytical technology (PAT).

- Stability testing : Use accelerated stability studies (ICH guidelines) to identify degradation products .

Methodological Considerations

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Validation Criteria | Reference |

|---|---|---|---|

| NMR | Structural elucidation | Signal multiplicity, coupling constants | |

| HR-MS | Molecular formula | Mass accuracy (<3 ppm) | |

| X-ray | Stereochemistry | R-factor (<0.05) |

Table 2 : Experimental Design Checklist for Bioactivity Studies

| Step | Action | Purpose |

|---|---|---|

| 1 | Validate cell line authenticity (STR profiling) | Reduce genetic drift bias |

| 2 | Include solvent controls (DMSO, ethanol) | Exclude vehicle effects |

| 3 | Blind data analysis | Minimize observer bias |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.